molecular formula C13H8BrIO3 B8546909 2-(4-Bromophenoxy)-5-iodobenzoic acid

2-(4-Bromophenoxy)-5-iodobenzoic acid

Cat. No.: B8546909
M. Wt: 419.01 g/mol
InChI Key: CEPIEYILIPYSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative featuring a bromophenoxy group at the 2-position and an iodine atom at the 5-position of the benzene ring. For instance, halogenated benzoic acids like 4-bromobenzoic acid exhibit melting points >230°C and are sparingly soluble in water, properties likely shared by the target compound .

Properties

Molecular Formula

C13H8BrIO3

Molecular Weight

419.01 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-iodobenzoic acid

InChI

InChI=1S/C13H8BrIO3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

CEPIEYILIPYSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)I)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of halogen substituents significantly influence the physical and chemical behavior of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
2-(4-Bromophenoxy)-5-iodobenzoic acid C₁₃H₈BrIO₃ 421.01 (calculated) 2-(4-Br-phenoxy), 5-I, -COOH Not reported High polarity, low water solubility
2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂ 282.01 2-F, 5-I, -COOH Not reported Enhanced acidity due to F’s electron-withdrawing effect
4-Bromo-5-fluoro-2-iodobenzoic acid C₇H₃BrFIO₂ 351.91 4-Br, 5-F, 2-I, -COOH Not reported Steric hindrance from multiple halogens
2-[(4-Bromophenyl)methoxy]-5-chlorobenzoic acid C₁₄H₁₀BrClO₃ 349.59 2-(4-Br-benzyloxy), 5-Cl, -COOH Not reported Bulky substituent reduces reactivity

Key Observations :

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature enhances acidity in 2-fluoro-5-iodobenzoic acid compared to the bromophenoxy-substituted target compound .
  • Steric Effects: Bulky groups like bromophenoxy or benzyloxy (as in ) reduce reactivity in nucleophilic substitution or coupling reactions .
  • Solubility : Halogenated benzoic acids generally exhibit low water solubility due to hydrophobic halogens, as seen in 4-bromobenzoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.